molecular formula C12H10N4 B1439105 3-(pyridin-4-yl)-1H-indazol-5-amine CAS No. 936361-35-2

3-(pyridin-4-yl)-1H-indazol-5-amine

Cat. No. B1439105
M. Wt: 210.23 g/mol
InChI Key: QBTFQADXLLIEFR-UHFFFAOYSA-N
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Description

“3-(pyridin-4-yl)-1H-indazol-5-amine” is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .


Molecular Structure Analysis

The molecular structure of “3-(pyridin-4-yl)-1H-indazol-5-amine” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

Scientific Research Applications

Anticancer Properties

  • Synthesis and Anticancer Evaluation : Research has shown that derivatives of 3-(pyridin-4-yl)-1H-indazol-5-amine exhibit significant cytotoxicity against various human cancer cell lines. Notably, certain Mannich bases derived from this compound displayed potent activity against gastric cancer, with one derivative showing more potent activity than the standard CHS 828 (Abdo & Kamel, 2015).

Antimicrobial Activity

  • Evaluation of Antimicrobial Activities : Studies have demonstrated that certain derivatives of 3-(pyridin-4-yl)-1H-indazol-5-amine exhibit good to moderate antimicrobial activity. This includes a range of synthesized compounds based on this structure (Bayrak et al., 2009).

Molecular and Crystal Structure Studies

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of various derivatives of 3-(pyridin-4-yl)-1H-indazol-5-amine have been extensively studied. These studies provide valuable insights into the structural characteristics and potential applications of these compounds in various fields (Dolzhenko et al., 2011).

Energetic Material Research

  • Bridged Energetic Pyridines Derivatives : Research into bridged pyridine-based energetic derivatives, which include structures related to 3-(pyridin-4-yl)-1H-indazol-5-amine, has been conducted. These studies focus on their electronic structures, detonation properties, and thermal stabilities, which are crucial for applications in energetic materials (Zhai et al., 2019).

Catalysis and Synthesis

  • Novel Synthesis of Pyridine-Pyrimidines : Innovative methods for synthesizing pyridine-pyrimidines using derivatives of 3-(pyridin-4-yl)-1H-indazol-5-amine have been developed. These methods are noted for their efficiency and have potential applications in various fields of chemistry (Rahmani et al., 2018).

properties

IUPAC Name

3-pyridin-4-yl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFQADXLLIEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653489
Record name 3-(Pyridin-4-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-4-yl)-1H-indazol-5-amine

CAS RN

936361-35-2
Record name 3-(Pyridin-4-yl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Garofalo, J Bright, S De Lombaert… - Journal of Medicinal …, 2020 - ACS Publications
Pathogenic variants in the leucine-rich repeat kinase 2 (LRRK2) gene have been identified that increase the risk for developing Parkinson’s disease in a dominantly inherited fashion. …
Number of citations: 27 pubs.acs.org

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